(1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine
Description
(1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine is a secondary amine featuring a cyclohexylethyl group and a 1,2,3-thiadiazole ring linked via a methylene bridge. The cyclohexylethyl moiety may enhance lipophilicity, facilitating membrane permeability, while the thiadiazole ring—a sulfur- and nitrogen-containing heterocycle—likely contributes to bioactivity through hydrogen bonding or π-π interactions .
Properties
Molecular Formula |
C11H19N3S |
|---|---|
Molecular Weight |
225.36 g/mol |
IUPAC Name |
1-cyclohexyl-N-(thiadiazol-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H19N3S/c1-9(10-5-3-2-4-6-10)12-7-11-8-15-14-13-11/h8-10,12H,2-7H2,1H3 |
InChI Key |
UPHRJCDTPCCHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of cyclohexyl ethylamine with 4-chloromethyl-1,2,3-thiadiazole under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or enzyme function .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Heterocycle Impact: The 1,2,3-thiadiazole in the target compound and its hexyl analog may exhibit distinct electronic properties compared to triazole or oxadiazole derivatives.
- Substituent Effects : The cyclohexylethyl group in the target compound likely increases steric bulk and lipophilicity compared to hexyl or phenyl groups, which could influence pharmacokinetics (e.g., absorption, distribution).
Table 2: Bioactivity and Binding Properties
Key Observations :
- Thiazole-oxadiazole hybrids exhibit cytotoxic activity, highlighting the role of fused heterocycles in bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
